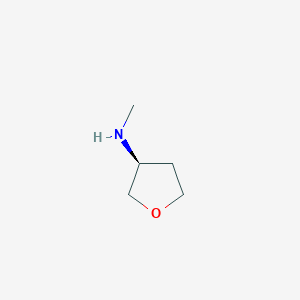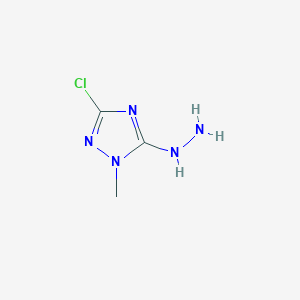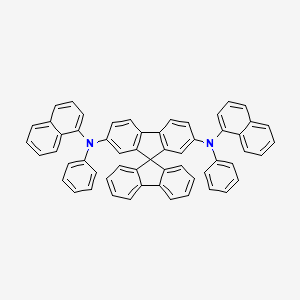
2-(Cyclopropylmethoxy)-5-methylbenzaldehyde
Übersicht
Beschreibung
2-(Cyclopropylmethoxy)-5-methylbenzaldehyde (also known as 2-CPMB) is an organic compound that has been studied for its potential applications in the field of chemistry, medicine and biochemistry. It is an aromatic aldehyde containing a cyclopropyl group and a methoxy group, and is a derivative of benzaldehyde. 2-CPMB is an important building block in organic synthesis and has been used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Catalytic Properties and Reaction Pathways
- Self-Terminated Cascade Reactions : This study discusses the formation of methylbenzaldehydes, including compounds similar to 2-(Cyclopropylmethoxy)-5-methylbenzaldehyde, through sequential aldol condensations and dehydrocyclization reactions during ethanol upgrading on hydroxyapatite catalysts. Such reactions are important for converting bioethanol to valuable chemicals (Moteki, Rowley, & Flaherty, 2016).
Chemical Synthesis and Organic Reactions
- Reactions with Alkynes, Alkenes, or Allenes : This research presents how 2-hydroxybenzaldehydes react with various alkynes, alkenes, and allenes, leading to the production of compounds like 2-(Cyclopropylmethoxy)-5-methylbenzaldehyde (Kokubo, Matsumasa, Nishinaka, Miura, & Nomura, 1999).
Biological Applications and Molecular Synthesis
- Fluorescent pH Sensor : A study on a probe similar in structure to 2-(Cyclopropylmethoxy)-5-methylbenzaldehyde demonstrates its potential as a highly selective fluorescent pH sensor, valuable for studying biological organelles (Saha et al., 2011).
Photoreactive Properties
- Light-Induced Cycloadditions : This study investigates the wavelength-dependent conversion of molecules similar to 2-(Cyclopropylmethoxy)-5-methylbenzaldehyde, exploring their use in light-activated ligation reactions (Menzel et al., 2017).
Potential in Drug Development
- Synthesis and Characterization of Schiff Bases : The study involves the synthesis and characterization of Schiff bases from compounds like 2-hydroxy-5-methylbenzaldehyde, exploring their potential in drug development, particularly in DNA binding and anticancer activities (Hussein et al., 2015).
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxy)-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9-2-5-12(11(6-9)7-13)14-8-10-3-4-10/h2,5-7,10H,3-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXVVIPGAWDGMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1394931.png)


![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1394939.png)



![Pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B1394945.png)

![Methyl 3-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B1394948.png)
![5-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1394950.png)


